REACTION_CXSMILES
|
C[C:2]1[C:3]([CH3:16])=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[C:17](O)(=O)C1C=CC=CC=1>CC1C=CC(C)=CC=1>[CH3:16][C:3]1[CH:2]=[CH:15][C:14]([CH3:17])=[CH:13][C:4]=1[C:5]([C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
xylenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The benzoic acid is removed from the final product
|
Type
|
DISTILLATION
|
Details
|
distillation in a 10 trays Oldershaw column
|
Type
|
CUSTOM
|
Details
|
Synthesis of dimethylbenzophenone
|
Type
|
CUSTOM
|
Details
|
will produce
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |